5-Azidouridine - 1261272-24-5

5-Azidouridine

Catalog Number: EVT-1214904
CAS Number: 1261272-24-5
Molecular Formula: C9H11N5O6
Molecular Weight: 285.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Azidouridine is a photoreactive uridine analog used in scientific research as a photoaffinity label to study nucleotide-binding sites in proteins. [, ] It serves as a valuable tool for identifying and characterizing proteins that interact with uridine nucleotides. [, ]

Source and Classification

5-Azido Uridine can be synthesized from uridine, which is a naturally occurring nucleoside composed of ribose sugar and uracil. The classification of 5-Azido Uridine falls under modified nucleosides, which are essential for various biochemical applications, including the study of nucleic acid interactions and the development of therapeutic agents.

Synthesis Analysis

The synthesis of 5-Azido Uridine typically involves several methodologies that facilitate the introduction of the azido group into the nucleoside structure. A notable approach is the one-pot synthesis utilizing an Appel reaction followed by Staudinger reduction.

  1. One-Pot Synthesis: This method employs triphenylphosphine and sodium azide in the presence of a halide source (e.g., carbon tetrabromide) to convert protected uridine derivatives into 5-azido uridine efficiently. The reaction conditions are mild, allowing for high yields without extensive purification steps .
  2. Technical Parameters:
    • Reagents: Triphenylphosphine, sodium azide, carbon tetrabromide.
    • Conditions: Typically carried out at room temperature or slightly elevated temperatures.
    • Yield: High yields reported, making it suitable for further applications in nucleic acid synthesis.
  3. Alternative Methods: Other synthetic routes include the use of diazonium salts or direct azidation methods that involve nitrous acid to generate the azido group from amino derivatives .
Molecular Structure Analysis

The molecular structure of 5-Azido Uridine can be depicted as follows:

  • Molecular Formula: C9_9H11_11N5_5O5_5
  • Molecular Weight: Approximately 253.21 g/mol.
  • Structural Features:
    • The ribose sugar is in a beta configuration.
    • The azido group is attached at the 5-position of the ribose.
    • The uracil base remains unchanged, providing stability and recognition properties similar to natural uridine.
Chemical Reactions Analysis

5-Azido Uridine participates in various chemical reactions that leverage its azido group:

  1. Click Chemistry: The azido group allows for copper-catalyzed or copper-free click reactions with alkynes, facilitating the conjugation of fluorescent labels or other biomolecules to RNA or DNA .
  2. Photoaffinity Labeling: It can be used as a photoaffinity probe to study nucleotide binding proteins by incorporating it into nucleotide diphosphate sugar binding proteins .
  3. Biological Activity: The compound has been shown to exhibit biological properties similar to those of natural nucleosides, allowing it to be incorporated into RNA by polymerases during transcription processes.
Mechanism of Action

The mechanism of action for 5-Azido Uridine primarily revolves around its incorporation into RNA. Once incorporated, it can undergo bioorthogonal reactions that facilitate labeling or crosslinking with other biomolecules.

  1. Incorporation into RNA: During transcription, T7 RNA polymerase can utilize 5-Azido Uridine triphosphate as a substrate, incorporating it into growing RNA strands .
  2. Bioorthogonal Reactions: Post-transcriptionally, the azido group can react with alkynes through cycloaddition reactions, enabling researchers to tag RNA molecules for visualization or isolation purposes.
Physical and Chemical Properties Analysis

5-Azido Uridine exhibits several important physical and chemical properties:

Relevant Data

  • pH Stability Range: Typically stable between pH 6-8.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability.
Applications

The applications of 5-Azido Uridine span various fields within molecular biology and biochemistry:

  1. Nucleic Acid Research: Utilized as a building block for synthesizing modified RNAs for studying RNA function and interactions .
  2. Chemical Biology: Employed in click chemistry for labeling experiments, allowing scientists to visualize and track RNA molecules within cells .
  3. Therapeutic Development: Potential use in developing antiviral agents by modifying nucleosides to enhance their efficacy against viral targets .
  4. Diagnostic Tools: As a photoaffinity probe, it aids in identifying protein interactions with nucleotide substrates, enhancing our understanding of metabolic pathways involving nucleotide sugars .
Introduction to 5-Azido Uridine

Historical Context of Azido-Modified Nucleosides in Nucleic Acid Research

The strategic incorporation of azide groups into nucleosides has evolved significantly since initial synthetic efforts focused primarily on antiviral and anticancer agents. Early methodologies relied on multistep protection-deprotection strategies that often delivered unsatisfactory yields, particularly for guanosine derivatives where competing side reactions were prevalent. The Mitsunobu reaction—employing azidodicarboxylates and triphenylphosphine—represented an advancement but suffered from limitations in guanosine compatibility due to the nucleobase's susceptibility to undesired alkylation. A pivotal methodological breakthrough emerged with the adaptation of the Appel reaction (halogenation-azidation sequence), which enabled efficient one-pot conversion of 5'-hydroxyl groups to azides in protected ribonucleosides. This approach demonstrated remarkable versatility across adenosine, cytidine, guanosine, and uridine substrates, achieving yields between 81-90% for protected intermediates—significantly higher than previous methods for adenosine (86% vs. 56%) and cytidine (85% vs. 45%) derivatives [1].

Table 1: Evolution of Azido-Nucleoside Synthesis Methods

Time PeriodPrimary MethodKey LimitationsNotable Improvements
Pre-2010Mitsunobu reactionLow yields (45-56%) with purines; guanosine incompatibilityProtection of exocyclic amines improved stability
2010-2014Two-step halogenation (SOCl₂, TMSCl)/azidationIntermediate purification required; harsh conditionsAppel reaction (CBr₄/PPh₃) simplified process
2014-PresentOne-pot Appel-azidationPhosphine oxide byproductsOptimized PPh₃ stoichiometry (yields 81-90%)
2024Hypervalent iodine azidationLimited substrate scopeDirect azidation of 5-hydroxymethyl derivatives (45-68% yield)

The fundamental chemical rationale driving persistent methodological innovation lies in the azide's dual functionality: it serves as a direct precursor for amines via Staudinger reduction and participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. These "click chemistry" reactions enable efficient bioconjugation under physiological conditions, facilitating applications ranging from fluorescent tagging to biomolecular crosslinking. The historical trajectory reflects a continuous refinement toward milder conditions and broader substrate compatibility, exemplified by the recent introduction of hypervalent iodine reagents (azidobenziodazolone, ABZ) for direct 5-hydroxymethyl→azidomethyl conversion in uridine and cytidine derivatives. This method bypasses volatile halogenating agents and operates under near-neutral conditions, preserving acid-sensitive functional groups and expanding the synthetic toolbox [7] [1].

Structural Significance of Azide Functionality in Uridine Derivatives

The strategic placement of azide groups at different positions on uridine creates structurally distinct probes with unique biochemical properties. Three primary variants dominate research applications:

  • 5-Azido Uridine (5-N₃-Urd): Features direct substitution of the uracil C5 hydrogen with -N₃. This modification minimally perturbs base stacking while introducing a photoactivatable crosslinking moiety. Upon UV irradiation (~254-300 nm), the azide generates nitrene radicals that form covalent bonds with proximal biomolecules, enabling RNA-protein interaction mapping. The planar configuration maintains hydrogen-bonding capacity similar to uridine, though the electron-withdrawing azide modestly reduces pKa [3] [8].

  • 5-Azidomethyl Uridine (5-N₃-CH₂-Urd): Positions the azide on a methylene tether extending from C5. This configuration enhances conformational flexibility without UV-dependent reactivity, making it ideal for copper-free click chemistry applications. The spacer arm provides significant steric freedom for DBCO-azide cycloadditions, achieving second-order rate constants >1 M⁻¹s⁻¹. This derivative has been incorporated into RNA via solid-phase synthesis for glycan conjugation studies and epitranscriptomic labeling [2] [5].

  • 5-Azidopropyl-Uridine Triphosphate (5-N₃-C₃-UTP): Contains a three-carbon linker between C5 and the azide, optimized for enzymatic incorporation during in vitro transcription. T7 RNA polymerase efficiently processes this analog, generating RNAs containing 10-20 modifications per kilobase. The extended tether facilitates post-transcriptional labeling with minimal steric interference with polymerase function or RNA folding. Spectroscopic characterization reveals ε₂₆₀ = 8.8 L mmol⁻¹ cm⁻¹, slightly reduced versus UTP (ε₂₆₀ = 9.9 L mmol⁻¹ cm⁻¹), indicating modest electronic perturbation [6] [10].

Table 2: Structural and Biophysical Properties of Uridine Azide Derivatives

Parameter5-Azido Uridine5-Azidomethyl Uridine5-Azidopropyl-UTP
Molecular FormulaC₉H₁₁N₅O₆C₁₀H₁₃N₅O₆C₁₂H₂₀N₅O₁₅P₃
Molecular Weight285.21 g/mol299.24 g/mol567.23 g/mol (free acid)
Azide PositionC5 of uracil-CH₂N₃ at C5-(CH₂)₃N₃ at C5
Glycosidic Bond StabilityModerate (acid-sensitive)HighHigh
λₘₐₓ (nm)260260260
Primary ApplicationsPhotoaffinity labelingMetabolic labeling, glycoRNA studiesIn vitro transcription, RNA crosslinking

The conformational consequences of azide installation have been elucidated through crystallographic and computational analyses. Unlike pseudouridine's C-C glycosidic bond—which enables greater rotational freedom—5-azido modifications maintain the N-glycosidic linkage while introducing steric and electrostatic perturbations. Vibrational spectroscopy reveals characteristic azide asymmetric stretching at 2100-2140 cm⁻¹, serving as a signature for modification quantification. Crucially, the hypervalent iodine-mediated synthesis developed in 2024 provides a streamlined route to 5-azidomethyl derivatives from 5-hydroxymethyluridine, utilizing azidobenziodazolone (ABZ) and catalytic PPh₃. This method achieves 45-68% yields under milder conditions than traditional halogenative routes, preserving base-sensitive functional groups and enabling direct access to click-ready probes [7] [9].

Role of 5-Azido Uridine in Epigenetic and Post-Transcriptional Modifications

The discovery of glycoRNA—RNA molecules decorated with complex glycans—has established unexpected connections between glycosylation pathways and epitranscriptomic regulation. 5-Azido uridine derivatives serve as indispensable tools for investigating these phenomena through metabolic labeling and bioorthogonal capture. Pioneering studies utilized N-azidoacetylmannosamine (Ac₄ManNAz) to introduce azido-sialic acids into cellular glycoconjugates, revealing glycoRNA display on cell surfaces. Subsequent enrichment via click chemistry with alkyne-functionalized resins confirmed the presence of sialylated N-glycans on small noncoding RNAs, though sensitivity limitations hindered comprehensive characterization [5].

A transformative advancement emerged with the RNA-optimized periodate oxidation and aldehyde labeling (rPAL) methodology, which leverages periodate cleavage of vicinal diols in sialic acid residues. Compared to metabolic labeling, rPAL increased detection sensitivity by 1,503-fold and improved signal recovery 25-fold per RNA mass. This enabled identification of the elusive glycosylation site: 3-(3-amino-3-carboxypropyl)uridine (acp³U), a modified uridine conserved in tRNA. Crucially, 5-azido uridine probes facilitated validation through photoaffinity crosslinking experiments, confirming DTWD2 as the essential enzyme installing acp³U. Knockout studies established that DTWD2 depletion reduces both acp³U levels and glycoRNA abundance, directly linking this uridine modification to glycosylation [5].

Table 3: Detection Methods for GlycoRNA Utilizing Azido-Uridine Derivatives

MethodPrincipleSensitivity GainKey Findings Enabled
Metabolic Labeling (Ac₄ManNAz)Incorporation of azido-sialic acid1x (baseline)Initial glycoRNA detection on cell surfaces
rPALPeriodate oxidation of sialic acid diols1,503x vs. metabolicIdentification of acp³U as glycosylation site
SWATH-MSSequential Window Acquisition of All Theoretical Mass Spectra25x signal recoveryQuantification of 34 unique glycosylated nucleosides
DBCO-Cy5 ConjugationCopper-free click chemistryN/ASpatial mapping of glycoRNA in neutrophils

Beyond glycosylation, 5-azido uridine participates in activity-based protein profiling (RNABPP) for RNA-modifying enzymes. Metabolic incorporation of 5-fluorouridine (5-FUrd)—generated in situ from 5-fluorocytidine (5-FCyd)—enables covalent trapping of methyltransferases through transient adduct formation. Mass spectrometry analysis of trapped proteins identified not only anticipated m⁵C methyltransferases (NSUN2, NSUN5) but also dihydrouridine synthase DUS3L, revealing unexpected crosstalk between modification pathways. This approach demonstrates how azide-compatible nucleotide analogs illuminate the complex regulatory networks governing post-transcriptional modifications [4].

The click chemistry compatibility of 5-azido uridine derivatives has proven essential for investigating dynamic RNA processes. In vitro transcription with 5-azidopropyl-UTP generates azide-functionalized RNAs amenable to:

  • Fluorescent tagging via DBCO-Cy5 conjugation for single-molecule imaging
  • Biotinylation for streptavidin-based purification of RNA-protein complexes
  • Photocrosslinking to capture transient interactions with RNA-binding proteinsThese applications collectively enable high-resolution analysis of RNA trafficking, turnover, and macromolecular interactions, establishing 5-azido uridine as a cornerstone of contemporary RNA chemical biology [6] [10].

Properties

CAS Number

1261272-24-5

Product Name

5-Azido Uridine

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11N5O6

Molecular Weight

285.21 g/mol

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]

Synonyms

5-Azido Uridine

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.